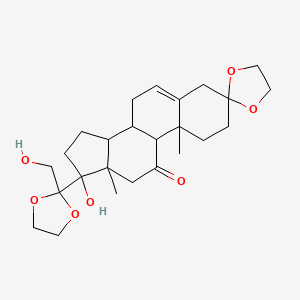
17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal is a steroidal compound. It is an analogue of cortisone and is part of a broader class of steroids. The following sections provide a comprehensive overview of its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related steroidal compounds involves multiple steps, including the formation of diacetates, ketalization, and reduction processes. For example, Bhavnani and Stanczyk (1972) describe the synthesis of labeled and non-labeled steroids using acetic anhydride, acetyl chloride, and sodium borohydride (Bhavnani & Stanczyk, 1972). Such methods could be extrapolated to the synthesis of 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal.
Molecular Structure Analysis
The molecular structure of steroidal compounds like 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal is complex, featuring multiple hydroxyl groups and a ketal group. The structure is characterized by specific interactions between carbonyl groups leading to conformational changes, as discussed by Schneider (1973) in the context of a similar cortisone analogue (Schneider, 1973).
Chemical Reactions and Properties
Steroidal compounds like 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal undergo various chemical reactions. The Wittig-Horner reaction, as discussed by Wicha et al. (1977), is a relevant method for producing steroidal compounds with specific structural features (Wicha, Bal, & Piekut, 1977). This reaction can be used to manipulate the steroidal structure to achieve desired properties.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- A study by Harnik et al. (1986) outlines a four-step synthesis starting with a similar compound, emphasizing the chemical processes involved in creating complex steroid structures like 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal (Harnik et al., 1986).
- Bhavnani and Stanczyk (1972) describe the synthesis of related compounds, demonstrating the versatility and complexity of synthetic pathways in steroid chemistry (Bhavnani & Stanczyk, 1972).
- Gregory et al. (1966) provide insights into improved methods of preparation for certain steroid derivatives, which may be relevant to the synthesis and application of 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal (Gregory et al., 1966).
Biological and Medicinal Chemistry
- The research by Choudhary et al. (2005) on the microbial transformation of prednisone highlights the biological interactions and potential medicinal applications of related compounds (Choudhary et al., 2005).
- Gerasimova et al. (1989) explore the anti-inflammatory activity of similar steroids, providing a basis for understanding how 17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal might be used in medicinal contexts (Gerasimova et al., 1989).
Analytical and Diagnostic Applications
- The work of Klein et al. (1972) in developing methods for the simultaneous measurement of plasma corticosteroids can inform the analytical applications of similar compounds (Klein et al., 1972).
Eigenschaften
IUPAC Name |
17-hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,4,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O7/c1-21-7-8-23(29-9-10-30-23)13-16(21)3-4-17-18-5-6-24(28,25(15-26)31-11-12-32-25)22(18,2)14-19(27)20(17)21/h3,17-18,20,26,28H,4-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPHCSOODSGESM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(CC1=CCC4C2C(=O)CC5(C4CCC5(C6(OCCO6)CO)O)C)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17,21-Dihydroxy-pregn-5-ene-3,11,20-trione 3,20-Diethylene Ketal | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)
![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)
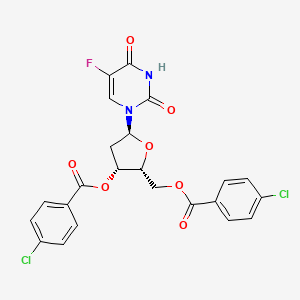
![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)
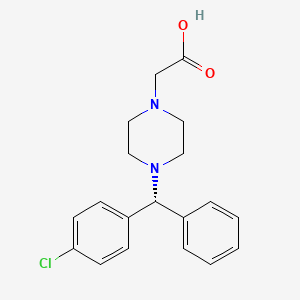
![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)
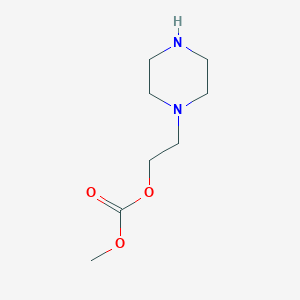

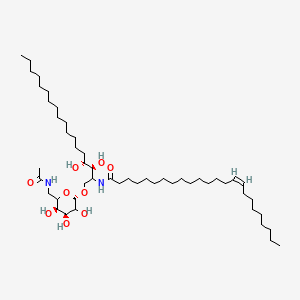
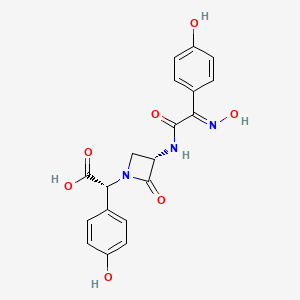
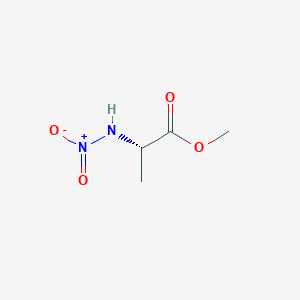
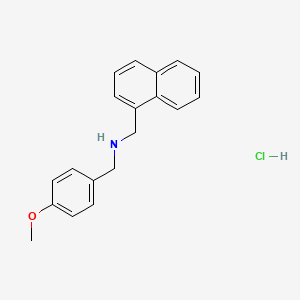
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)